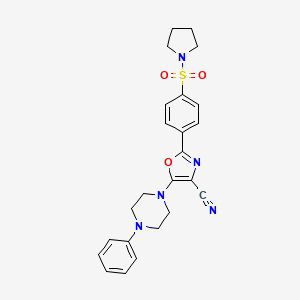
5-(4-Phenylpiperazin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Phenylpiperazin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C24H25N5O3S and its molecular weight is 463.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 5-(4-Phenylpiperazin-1-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenyl)oxazole-4-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound belongs to a class of heterocycles, specifically oxazoles, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C23H28N4O2S
- Molecular Weight : 420.56 g/mol
- SMILES Notation :
C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C(=C(C=C3)S(=O)(=O)N4CCCCC4)C#N)C#N
This structure features a complex arrangement that includes a piperazine moiety, a pyrrolidine sulfonamide, and an oxazole ring, contributing to its biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties . For instance, derivatives of piperazine have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The presence of the oxazole ring is thought to enhance these effects through increased membrane permeability and disruption of bacterial cell walls.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is noteworthy. Studies have demonstrated that related oxazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . The mechanism often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response.
Antitumor Activity
Preliminary investigations into the antitumor activity of similar compounds suggest potential efficacy in cancer treatment. For example, pyrazole derivatives have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth in various models . The specific pathways involved often include modulation of cell cycle regulators and apoptotic factors.
Case Study 1: Antimicrobial Screening
A group of researchers synthesized various piperazine-containing compounds and tested their antimicrobial efficacy. The results indicated that certain derivatives exhibited up to 90% inhibition against E. coli at concentrations as low as 10 µg/mL, highlighting the potential for developing new antibiotics from this class of compounds .
Case Study 2: Anti-inflammatory Testing
In another study focusing on anti-inflammatory activity, compounds similar to the one were evaluated using carrageenan-induced paw edema models in rats. The results showed a significant reduction in edema size compared to control groups, suggesting effective anti-inflammatory properties .
Table: Summary of Biological Activities
特性
IUPAC Name |
5-(4-phenylpiperazin-1-yl)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c25-18-22-24(28-16-14-27(15-17-28)20-6-2-1-3-7-20)32-23(26-22)19-8-10-21(11-9-19)33(30,31)29-12-4-5-13-29/h1-3,6-11H,4-5,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEBOJCHFZQDBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCN(CC4)C5=CC=CC=C5)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













